



## Application Notes and Protocols: Ena-001 for Acute Respiratory Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | Ena-001 |           |  |  |
| Cat. No.:            | B607590 | Get Quote |  |  |

Disclaimer: **Ena-001** is an investigational compound and is not approved for use by the U.S. Food and Drug Administration (FDA). The information provided herein is for research and informational purposes only. **Ena-001** is currently being investigated for acute episodes of respiratory depression. Clinical trials have typically excluded patients with chronic respiratory conditions such as COPD, asthma, or sleep apnea.[1] Therefore, protocols for long-term infusion in chronic respiratory conditions are not available. The following application notes and protocols are synthesized from publicly available preclinical and clinical trial data for acute respiratory stimulation.

### Introduction and Mechanism of Action

**Ena-001** (formerly GAL-021) is a novel, first-in-class respiratory stimulant designed to be "agnostic," meaning it can reverse respiratory depression regardless of the underlying cause (e.g., opioids, sedatives, or physiological immaturity).[2][3] Its primary mechanism of action is the selective inhibition of the large-conductance, calcium-activated potassium (BKCa) channels located in the peripheral chemoreceptors of the carotid body.[4][5][6]

By blocking these BK channels, **Ena-001** utilizes the body's natural ventilation control system to stimulate breathing.[5][7] This peripheral action increases ventilatory drive in states of normal oxygenation (normoxia) and enhances the response to low oxygen levels (hypoxia).[2] **Ena-001** is under investigation for several acute conditions, including post-operative respiratory depression (PORD), community drug overdose, and apnea of prematurity (AOP).[5][8][9]



## **Signaling Pathway**

The diagram below illustrates the proposed mechanism of action for **Ena-001** at the carotid body.





Click to download full resolution via product page

**Caption:** Proposed mechanism of **Ena-001** at the carotid body.



## **Quantitative Data Summary**

The following tables summarize key quantitative findings from various studies of **Ena-001**.

**Table 1: Pharmacokinetic Properties** 

| Parameter          | Value      | Population         | Study Design                                 |
|--------------------|------------|--------------------|----------------------------------------------|
| Terminal Half-Life | 6.33 hours | Healthy Volunteers | Single ascending dose, 2-hour IV infusion[1] |

Table 2: Pharmacodynamic Effects on Respiration

| Dose/Regimen                     | Effect on Minute Ventilation (MV)                    | Population         | Study Context                                              |
|----------------------------------|------------------------------------------------------|--------------------|------------------------------------------------------------|
| 0.4 mg/kg/h (IV)                 | Tended to increase MV by 9.8% (p ≈ 0.07 vs. placebo) | N/A                | Alfentanil-induced respiratory depression[10][11]          |
| 1.1 mg/kg/h (IV)                 | Increased MV by<br>21.4% (p < 0.0001 vs.<br>placebo) | N/A                | Alfentanil-induced respiratory depression[10][11]          |
| 0.96, 1.44, 1.92<br>mg/kg/h (IV) | Dose-dependent hyperventilation                      | Healthy Volunteers | 2-hour continuous infusion[1]                              |
| 3.0 mg/kg (IV Bolus)             | Rapidly reversed<br>hypoxia and<br>hypercapnia       | Rats               | Xylazine/Fentanyl-<br>induced respiratory<br>depression[3] |
| 2.4 - 3.1 mg/kg (IV<br>Bolus)    | Initiated spontaneous breathing from apnea           | Premature Lambs    | Apnea of prematurity model[2]                              |

## **Experimental Protocols**

The following are example protocols derived from clinical trial registrations and preclinical studies. These are not validated for general use and serve as a reference for research purposes.



# Protocol 3.1: Continuous IV Infusion for Post-Operative Respiratory Depression (PORD)

This protocol is based on the methodology for a Phase II clinical trial (NCT06137638) in subjects undergoing major elective surgery.[12]

Objective: To evaluate the efficacy of **Ena-001** in preventing PORD.

#### Materials:

- Ena-001 sterile solution for injection
- Ringer's lactate solution for dilution
- Calibrated infusion pump
- Standard monitoring equipment (ECG, SpO<sub>2</sub>, ETCO<sub>2</sub>, ABG analysis)

#### Procedure:

- Preparation: Prepare the Ena-001 infusion by diluting the stock solution in Ringer's lactate to the appropriate concentration for the subject's weight.
- Loading Dose: Immediately upon cessation of anesthesia, initiate a loading dose of 2.0 mg/kg/hr via continuous IV infusion for 20 minutes.
- Maintenance Dose: Following the loading dose, reduce the infusion rate to a maintenance dose of 1.1 mg/kg/hr.
- Monitoring: Continuously monitor vital signs, respiratory rate, oxygen saturation (SpO<sub>2</sub>), and end-tidal CO<sub>2</sub> (ETCO<sub>2</sub>). Arterial blood gas (ABG) analysis should be performed as required to monitor PaCO<sub>2</sub> and pH.
- Termination Criteria: Continue the maintenance infusion until the subject meets standard discharge criteria from the post-anesthesia care unit (PACU), such as an Aldrete score ≥ 9, or if ABG analysis reveals PaCO<sub>2</sub> < 30 mmHg with a normal pH.[12]</li>



# Protocol 3.2: Single Dose IV/IM Administration for Pharmacokinetic/Pharmacodynamic Studies

This protocol is based on a Phase I study (NCT06967259) in healthy volunteers to assess safety and PK/PD profiles.[13][14]

Objective: To assess the safety, tolerability, PK, and PD of single IV and IM doses of Ena-001.

#### Materials:

- **Ena-001** for intravenous injection (e.g., 10 mg/mL concentration)
- **Ena-001** for intramuscular injection (e.g., 30 mg/mL concentration)
- Syringes and appropriate needles
- Indwelling catheter for IV administration and blood draws
- Spirometry equipment for measuring tidal volume (Vt) and respiratory rate (f)

#### Procedure:

- Subject Screening: Ensure subjects meet inclusion criteria, including age (>18 to ≤55 years), weight (≥50 to ≤100 kg), and BMI (18 to 30 kg/m²). Exclude individuals with any history of pulmonary disease.[13]
- IV Administration:
  - Administer the assigned dose of Ena-001 as a rapid intravenous injection over 3-5 seconds via an indwelling catheter in a suitable arm vein.
- IM Administration:
  - Administer the assigned dose of Ena-001 as an intramuscular injection over 3-5 seconds, typically into the deltoid muscle.
- PK Sampling: Collect blood samples at predefined time points post-administration to determine the pharmacokinetic profile.



#### • PD Monitoring:

- Use spirometry to measure tidal volume and respiratory rate to calculate minute ventilation (MV).
- Monitor end-tidal carbon dioxide (ETCO<sub>2</sub>) and arterial blood gases (ABG) to assess the
  effectiveness of ventilation.
- Monitor for adverse events, with persistent hyperventilation and associated hypocarbia considered a potential serious adverse event.[13]

## **Workflow Diagram for a Clinical Trial Protocol**





Click to download full resolution via product page

**Caption:** A generalized workflow for a placebo-controlled **Ena-001** clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Single Ascending-Dose Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Respiratory Stimulant ENA-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Agnostic Respiratory Stimulant as a Treatment for Apnea of Prematurity: A Proofof-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENA-001 Reverses Xylazine/Fentanyl Combination-Induced Respiratory Depression in Rats: A Qualitative Pilot Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENA-001 Wikipedia [en.wikipedia.org]
- 5. Eagle Pharmaceuticals and Enalare Therapeutics Announce FDA Orphan Drug
  Designation for ENA-001 for the Treatment of Apnea of Prematurity, a New Chemical Entity
  Being Developed as an Agnostic Respiratory Stimulant | Eagle Pharmaceuticals, Inc.
  [investor.eagleus.com]
- 6. ENA-001 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. Enalare Receives FDA Clearance to Initiate the First Phase 1 Clinical Study of ENA-001 to Be Conducted in the United States BioSpace [biospace.com]
- 8. Pipeline Enalare Therapeutics [enalare.com]
- 9. Enalare Therapeutics Announces First Subject Dosed with Lead Product ENA-001 in a Propofol Induced Respiratory Depression Study BioSpace [biospace.com]
- 10. enalare.com [enalare.com]
- 11. enalare.com [enalare.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ENA-001 for Slow Breathing · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Ena-001 for Acute Respiratory Stimulation]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607590#long-term-infusion-protocols-for-ena-001-in-chronic-respiratory-conditions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com